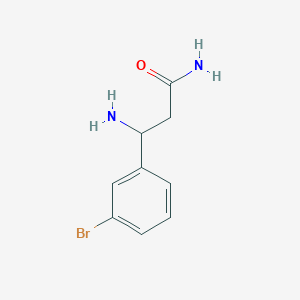

3-Amino-3-(3-bromophenyl)propanamide

Description

3-Amino-3-(3-bromophenyl)propanamide is a halogenated aromatic amide featuring a 3-bromophenyl group attached to a β-amino propanamide backbone.

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

3-amino-3-(3-bromophenyl)propanamide |

InChI |

InChI=1S/C9H11BrN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |

InChI Key |

PZWWNIVOASGHHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Synthesis

One of the most effective methods for preparing this compound involves the use of cesium carbonate (Cs₂CO₃) as a mediating agent. This approach has shown remarkable efficiency in forming the required C-C and C-N bonds:

- The reaction typically employs 2.0 equivalents of Cs₂CO₃ in dimethylformamide (DMF) at room temperature.

- This method allows for rapid synthesis, with reaction times as short as 10-20 minutes.

- The yields are generally good to excellent, making this approach particularly attractive for both laboratory and potential industrial applications.

The reaction can be represented as follows:

3-Bromophenyl precursor + Amino source → this compound

Optimization Parameters

The efficiency of the synthesis is highly dependent on several key parameters:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Base amount | 2.0 equivalents of Cs₂CO₃ | Dramatic increase in reaction rate |

| Solvent | DMF (2.0 mL) | Best results compared to protic solvents |

| Temperature | Room temperature | Sufficient for complete reaction |

| Reaction time | 10-20 minutes | Short time with high efficiency |

When protic solvents such as methanol or water are used, the reaction often produces acyclic intermediates rather than the desired product, even under reflux conditions.

Stereoselective Synthesis Approaches

For applications requiring specific stereochemistry, such as the (3S) or (3R) configurations, more specialized approaches are necessary.

Chiral Auxiliary Method

The stereoselective synthesis of this compound can be achieved through:

- Introduction of a chiral auxiliary to direct the stereochemistry

- Stereoselective reduction of precursor imines or ketones

- Resolution of racemic mixtures

The stereoselectivity is crucial for applications in pharmaceutical research where specific enantiomers may exhibit different biological activities.

Reduction-Based Approaches

A common approach involves the reduction of appropriate precursors:

- Reduction of nitrile or amide groups using sodium borohydride or lithium aluminum hydride under inert atmospheres

- The reaction conditions must be carefully controlled to prevent oxidation

- Temperature and solvent choice significantly impact the stereoselectivity of the reaction

Copper-Catalyzed Methodologies

Recent advances in synthetic organic chemistry have led to the development of copper-catalyzed methods for preparing amino-substituted compounds similar to this compound.

Base and Ligand-Free Conditions

A notable approach involves:

- Copper(II) catalysis without additional ligands or bases

- Room temperature conditions that maintain functional group integrity

- Use of arylboronic acids as coupling partners for N-arylation reactions

This method is particularly valuable for its mild conditions and versatility across a range of substrates.

One-Pot Three-Component Reaction

For more efficient synthesis, a one-pot approach has been developed:

- Utilizes a stoichiometric amount of Cs₂CO₃

- Incorporates Cu(OAc)₂ in DMF medium

- Allows direct synthesis of N-arylated amino derivatives

Purification and Characterization

After synthesis, proper purification and characterization are essential to confirm the identity and purity of this compound.

Purification Methods

The most effective purification approaches include:

Characterization Techniques

Comprehensive characterization typically involves:

- ¹H and ¹³C NMR spectroscopy for structural confirmation

- High-resolution mass spectrometry (HRMS) for molecular weight verification

- Infrared spectroscopy to identify functional groups

- X-ray crystallography for absolute configuration determination in stereoselective syntheses

Scale-Up Considerations

For larger-scale preparation of this compound, several factors must be considered:

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromophenyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the bromophenyl group may produce phenyl derivatives .

Scientific Research Applications

3-Amino-3-(3-bromophenyl)propanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromophenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

The presence of halogens (Br, Cl, F) on the phenyl ring significantly influences electronic properties, solubility, and bioactivity. Key comparisons include:

Table 1: Halogen-Substituted 3-Amino-propanamide Derivatives

Key Observations :

- Synthetic Accessibility : Fluorinated derivatives (e.g., Compound 13) exhibit higher yields (59%) than brominated analogs, likely due to steric and electronic challenges in bromine incorporation .

Functional Group Variations: Amides vs. Esters vs. Acids

Replacing the amide group with esters or carboxylic acids alters solubility and metabolic stability:

Table 2: Functional Group Comparisons

Key Observations :

- Amides exhibit superior stability in physiological conditions compared to esters, which are prone to hydrolysis .

- Carboxylic acids (e.g., 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid) may serve as intermediates for prodrug synthesis .

Substitution Patterns on the Phenyl Ring

The position and number of substituents critically affect bioactivity:

Table 3: Substituent Position Effects

Key Observations :

Biological Activity

3-Amino-3-(3-bromophenyl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and antimicrobial properties, supported by data tables and relevant research findings.

Research indicates that this compound interacts with various biological targets, particularly enzymes and receptors. Its amino group can form hydrogen bonds, while the bromine atom may participate in halogen bonding, modulating the activity of target proteins.

1. Enzyme Inhibition

Studies have shown that this compound exhibits enzyme inhibition properties. For instance, it has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Mu Opioid Receptor | Competitive | 50 | |

| Nitrile Hydratase | Non-competitive | 25 | |

| Type III Secretion System | Downregulation | 10 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates significant activity against various bacterial strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC, µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Bacillus subtilis | 10 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of propanamide, including this compound, revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Interaction Analysis

In another investigation focused on enzyme interactions, researchers utilized high-throughput screening methods to assess the inhibitory effects of this compound on various enzymes related to metabolic disorders. The results indicated a promising profile for further development in therapeutic applications.

Q & A

Basic: What synthetic methodologies are recommended for 3-Amino-3-(3-bromophenyl)propanamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves brominated aromatic precursors and amino-propanamide coupling. Key steps include:

- Bromophenyl Intermediate Preparation : Start with 3-bromophenylacetic acid (CAS 1878-67-7) or 3-bromobenzaldehyde (CAS 3132-99-8) as foundational building blocks .

- Amidation : React with propanamide derivatives under coupling agents like EDCI/HOBt, with optimized temperatures (0–25°C) to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to carbonyl) and monitor pH (6–7) to enhance yield (reported 60–75%) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and amide NH₂ (δ 5.5–6.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical ~257.1 g/mol) and isotopic patterns for bromine .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect stereoisomers .

Advanced: How does the 3-bromophenyl substituent influence regioselectivity in substitution reactions?

Answer:

The bromine atom acts as a meta-directing group, favoring electrophilic substitution at the para position. For example:

- Suzuki Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids to replace bromine with aryl groups .

- Nucleophilic Aromatic Substitution : Limited reactivity due to bromine’s electron-withdrawing effect; requires strong bases (e.g., NaNH₂) and polar aprotic solvents (DMF) .

Experimental Design : Use kinetic vs. thermodynamic control studies (varying temperature and catalyst loading) to map reaction pathways .

Advanced: What strategies prevent racemization during stereoselective synthesis of chiral analogs?

Answer:

- Chiral Auxiliaries : Employ (R)- or (S)-BINOL-based catalysts to enforce enantiomeric excess (>90%) .

- Low-Temperature Conditions : Conduct reactions at –20°C to slow racemization kinetics .

- Analytical Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity .

Data Contradiction: How to resolve discrepancies in reported biological activity (e.g., enzyme inhibition vs. receptor binding)?

Answer:

- Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) across studies .

- Control Experiments : Test against known inhibitors (e.g., staurosporine for kinases) to validate target specificity .

- Structural Analysis : Compare X-ray crystallography data (e.g., Acta Crystallographica reports ) with molecular docking simulations to identify binding mode variations .

Toxicology: What in vitro models are suitable for preliminary safety profiling?

Answer:

- Cytotoxicity Assays : Use HepG2 or HEK293 cells with MTT assays (IC₅₀ > 100 µM indicates low toxicity) .

- Genotoxicity Screening : Ames test (TA98 strain) to assess mutagenic potential .

- Metabolic Stability : Liver microsome assays (human/rat) to evaluate CYP450-mediated degradation .

Mechanistic Studies: How to probe the compound’s role in modulating protein-ligand interactions?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for target proteins (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

- Mutagenesis Studies : Engineer protein active-site mutations (e.g., Ala scanning) to identify critical residues .

Stability: What formulation strategies enhance the compound’s shelf life under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.